3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through a one-pot protocol. This involves the condensation of various 1,n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux conditions in ethanol . The reaction proceeds through a sequence of steps including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multicomponent reactions due to their high atom economy, operational simplicity, and the use of environmentally benign solvents . These methods are advantageous as they allow for the rapid generation of functionalized molecules in a single step with minimal time and cost.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in a plethora of intracellular signaling events . The compound’s structure allows it to bind to these receptors and influence their conformation, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- Pyrido[1,2-a]pyrimidine-7-carbohydrazide
Uniqueness
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate GPCR activity sets it apart from other similar compounds, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-10-8-4-2-3-7(9(12)13)11(6)8/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
KPEUNGQECCZMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.